7-(diethylamino)-3-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one
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Overview
Description
7-(diethylamino)-3-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a chromenone core, a thiazole ring, and a naphthalene moiety, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(diethylamino)-3-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 7-diethylamino-4-hydroxycoumarin with a thiazole derivative in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
7-(diethylamino)-3-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and sometimes catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
7-(diethylamino)-3-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(diethylamino)-3-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways or inhibition of specific enzymatic reactions .
Comparison with Similar Compounds
Similar Compounds
7-diethylamino-4-hydroxycoumarin: Shares the chromenone core but lacks the thiazole and naphthalene moieties.
9,10-di(naphthalen-2-yl)anthracene: Contains naphthalene groups but differs in the core structure and overall reactivity.
Di(naphthalen-2-yl)-1,2-diphenylethene: Another naphthalene-containing compound with distinct photophysical properties.
Uniqueness
7-(diethylamino)-3-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one is unique due to its combination of a chromenone core, thiazole ring, and naphthalene moiety. This structural arrangement imparts specific photophysical and chemical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C26H22N2O2S |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
7-(diethylamino)-3-(4-naphthalen-2-yl-1,3-thiazol-2-yl)chromen-2-one |
InChI |
InChI=1S/C26H22N2O2S/c1-3-28(4-2)21-12-11-20-14-22(26(29)30-24(20)15-21)25-27-23(16-31-25)19-10-9-17-7-5-6-8-18(17)13-19/h5-16H,3-4H2,1-2H3 |
InChI Key |
XCONGNJZGHYSRW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=CS3)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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